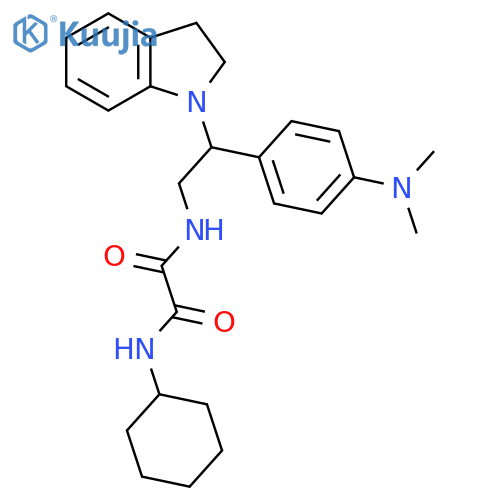

Cas no 941914-29-0 (N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide)

N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide 化学的及び物理的性質

名前と識別子

-

- N1-cyclohexyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

- N'-cyclohexyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide

- N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

- F2762-0438

- 941914-29-0

- AKOS024678449

- N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide

-

- インチ: 1S/C26H34N4O2/c1-29(2)22-14-12-20(13-15-22)24(30-17-16-19-8-6-7-11-23(19)30)18-27-25(31)26(32)28-21-9-4-3-5-10-21/h6-8,11-15,21,24H,3-5,9-10,16-18H2,1-2H3,(H,27,31)(H,28,32)

- InChIKey: SCZPKLGJKUKAEI-UHFFFAOYSA-N

- ほほえんだ: O=C(C(NCC(C1C=CC(=CC=1)N(C)C)N1C2C=CC=CC=2CC1)=O)NC1CCCCC1

計算された属性

- せいみつぶんしりょう: 434.26817634g/mol

- どういたいしつりょう: 434.26817634g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.6

- トポロジー分子極性表面積: 64.7Ų

N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2762-0438-30mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-50mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-5mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-20mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-75mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-5μmol |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-2μmol |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-15mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-3mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2762-0438-100mg |

N'-cyclohexyl-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide |

941914-29-0 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide 関連文献

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamideに関する追加情報

Professional Introduction to Compound with CAS No. 941914-29-0 and Product Name: N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide

Compound with the CAS number 941914-29-0 and the product name N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The intricate arrangement of its functional groups, including the N'-cyclohexyl moiety and the 2-(2,3-dihydro-1H-indol-1-yl) substituent, contributes to its unique chemical properties and biological activities.

The N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide molecule is a derivative of a broader class of heterocyclic compounds that have been extensively studied for their pharmacological effects. The presence of the indole ring system, a well-known pharmacophore in medicinal chemistry, suggests that this compound may exhibit properties similar to those of other indole-based drugs. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.

Recent research in the field of medicinal chemistry has highlighted the importance of designing molecules with multiple functional groups to enhance their binding affinity and selectivity towards biological targets. The N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide structure incorporates several key functional groups that are likely to contribute to its interaction with biological receptors. The N'-cyclohexyl group provides steric bulk, which can influence the compound's solubility and metabolic stability. Meanwhile, the 2-(2,3-dihydro-1H-indol-1-yl) moiety is known to be involved in hydrogen bonding interactions, which are crucial for receptor binding.

The amine groups at positions 2 and 4 in the phenylethylene backbone further enhance the compound's potential for biological activity. These amine groups can form hydrogen bonds with polar residues in biological targets, improving binding affinity. Additionally, the presence of two amine groups increases the compound's versatility in terms of possible modifications and derivatization strategies.

In the context of drug discovery, the development of novel compounds often involves a careful balance between structural complexity and pharmacological efficacy. The N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide molecule exemplifies this balance by incorporating multiple pharmacophoric elements without overwhelming structural complexity. This makes it a promising candidate for further investigation in various therapeutic areas.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The indole ring system is particularly relevant in this context, as many drugs used to treat conditions such as depression and anxiety contain indole derivatives. The N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-y)-l - - - - - -- -- -- -- -- -- -- -- -- -4-(dimethylamino)phenylethylethanediamide structure may exhibit similar effects by interacting with neurotransmitter receptors in the brain.

Furthermore, recent studies have shown that indole derivatives can modulate inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The N'-cyclohexyl-N-- --- --- --- --- --- --- --- --- --- --- --- ------ --- --------- --- - - - - - - - - - ---- 4(dimethylamino)phenylethylethanediamide molecule may have similar anti-inflammatory properties due to its structural similarity to known anti-inflammatory agents.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently. These techniques not only improve reaction efficiency but also minimize unwanted side products.

Once synthesized, the compound undergoes rigorous testing to evaluate its pharmacological properties. This includes in vitro assays to assess its binding affinity towards target receptors and in vivo studies to evaluate its efficacy and safety profile. These studies provide valuable insights into the compound's potential as a therapeutic agent.

The development of new drugs is a lengthy process that involves several stages from initial discovery to clinical trials. However, compounds like N'-cyclohexyl-N-- -- -- -- -- -- -- -- -- -- -- -- ---- -(dimethylamino)phenylethylethanediamide offer hope by providing novel chemical entities with potential therapeutic benefits. The unique structure of this compound makes it an attractive candidate for further research and development.

In conclusion,N'-cyclohexyl-N-- -(dimethylamino)phenylethaneethylenediamide (CAS No. 941914--29---29---29--) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including neurological disorders and chronic inflammatory diseases. Its complex molecular structure and diverse functional groups make it a promising candidate for further investigation, contributing to advancements in drug discovery and development.

941914-29-0 (N'-cyclohexyl-N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethylethanediamide) 関連製品

- 1098347-63-7(3-(2-chloropropanamido)-N,N-diethylbenzamide)

- 2680843-54-1(5-Acetamido-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)

- 1512372-92-7(1-[(2-bromo-3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine)

- 1700496-85-0(4-(chloromethyl)-1-(3-fluorobenzyl)-1H-imidazole)

- 2227685-37-0(rac-(3R,4S)-4-(5-methylthiophen-3-yl)oxolan-3-ol)

- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)

- 1805113-19-2(3-Chloro-5-fluoro-4-methylbenzenesulfonamide)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)

- 2059948-17-1(2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)